molecular formula C11H10BrN3 B13676168 1-(4-Bromo-1-naphthyl)guanidine

1-(4-Bromo-1-naphthyl)guanidine

Cat. No.: B13676168
M. Wt: 264.12 g/mol
InChI Key: HIBHRNLXRVBJMK-UHFFFAOYSA-N
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Description

1-(4-Bromo-1-naphthyl)guanidine is a chemical compound of significant interest in advanced pharmacological and neuroscientific research. Its structure, which incorporates a guanidine group attached to a brominated naphthalene ring, makes it a valuable intermediate for exploring receptor interactions and developing novel therapeutic agents. While direct studies on this specific compound are limited, research on closely related naphthylguanidine analogs reveals its potential research applications. A primary research application for naphthylguanidine derivatives is as potent and selective ligands for receptor sites within the central nervous system. Specifically, N-(3-azidophenyl)-N-methyl-N'-(1-naphthyl)guanidine has been designed as a photoaffinity label for the phencyclidine (PCP) site of the N-Methyl-D-Aspartate (NMDA) receptor, showing high binding affinity and selectivity . This suggests that this compound and its derivatives are valuable tools for probing the structure and function of the NMDA receptor complex, which is critical for understanding learning, memory, and neurological disorders. Furthermore, guanidine-based compounds bearing halo-phenyl substituents, such as bromine, have demonstrated potent broad-spectrum antimicrobial activity against multidrug-resistant clinical isolates, highlighting their potential in infectious disease research . The guanidine moiety is also known for its versatile coordination chemistry, forming stable metal complexes that can be studied for their structural, optical, and thermal properties . Researchers can utilize this compound as a key synthetic intermediate to develop more complex molecules for various applications, including neuroscience, antimicrobial agent development, and materials science. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10BrN3

Molecular Weight

264.12 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)guanidine

InChI

InChI=1S/C11H10BrN3/c12-9-5-6-10(15-11(13)14)8-4-2-1-3-7(8)9/h1-6H,(H4,13,14,15)

InChI Key

HIBHRNLXRVBJMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)N=C(N)N

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations of 1 4 Bromo 1 Naphthyl Guanidine and Its Analogs

Precedent Synthetic Routes to Naphthylguanidine Derivatives

The synthesis of naphthylguanidine derivatives has historically relied on several classical methods. These approaches often involve the reaction of a naphthylamine with a guanylating agent. sigmaaldrich.com Common guanylating agents include cyanamide, S-alkylisothioureas, and derivatives of pyrazole-1-carboximidamide. rsc.orgorganic-chemistry.org The direct guanylation of amines with carbodiimides is another prevalent and atom-economical method for creating N-substituted guanidines. rsc.org However, these classical routes can sometimes be limited by harsh reaction conditions, the need for hazardous reagents, or multi-step procedures. rsc.orgacs.org

Specific Synthetic Strategies for 1-(4-Bromo-1-naphthyl)guanidine

The synthesis of the target compound, this compound, requires a tailored approach that addresses both the formation of the brominated naphthalene (B1677914) core and the subsequent introduction of the guanidine (B92328) moiety.

Formation of the 4-Bromo-1-naphthyl Moiety

The initial step in the synthesis is the formation of a suitable 4-bromo-1-naphthyl precursor. A common starting material for this is 1-naphthol, which can be brominated to yield 4-bromo-1-naphthol. ontosight.ai This reaction is typically carried out using bromine in the presence of a suitable solvent. ontosight.ai Another approach involves the bromination of 1,8-naphthalic acid anhydride, which can be manipulated to favor the 4-bromo isomer under specific pH and temperature conditions. google.com Alternatively, 1-methylnaphthalene (B46632) can be brominated to 4-bromo-1-methylnaphthalene, which can then be further functionalized. google.com The resulting bromo-naphthalene derivative, such as 4-bromo-1-naphthaldehyde (B41720) or 4-bromo-1-naphthylamine, serves as the key intermediate for the subsequent guanidylation step. nih.gov

Starting MaterialReagentsProductReference
1-NaphtholBromine4-Bromo-1-naphthol ontosight.ai
1,8-Naphthalic acid anhydrideAlkali metal bromide, Hypohalite4-Bromo-1,8-naphthalic acid anhydride google.com
1-MethylnaphthaleneN-Bromosuccinimide4-Bromo-1-methylnaphthalene google.com
1-(4-Cyanophenyl)guanidineDiethyl 2-(ethoxymethylene)malonateIntermediate for Rilpivirine researchgate.net

Guanidylation Approaches and Reagent Selection

The introduction of the guanidine group onto the 4-bromo-1-naphthylamine intermediate is a critical step. A variety of guanidinylating agents can be employed, each with its own advantages and disadvantages. Common reagents include:

Cyanamide: Reaction with an amine in the presence of a catalyst like scandium(III) triflate can provide the desired guanidine under mild conditions. organic-chemistry.org

Carbodiimides: These are highly efficient for the guanylation of amines, often catalyzed by metal complexes. rsc.org

Thioureas: These can be converted to guanidines, often via a carbodiimide (B86325) intermediate. rsc.org

Amide Coupling Reagents: Reagents like HATU, commonly used in peptide synthesis, have been repurposed for the guanylation of amines. acs.orgnih.gov

The choice of reagent and catalyst is crucial and often depends on the specific substrate and desired reaction conditions. rsc.orgresearchgate.net For instance, the use of a polymer-bound bis(tert-butoxycarbonyl)thiopseudourea allows for a solid-phase synthesis approach, simplifying purification. sigmaaldrich.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the reaction conditions is paramount to achieving high yields and purity of this compound. Key parameters to consider include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. acs.org

Temperature: Reactions may be performed at room temperature or require heating to proceed at a reasonable rate. google.com

Catalyst: The use of catalysts, such as metal salts or organocatalysts, can dramatically improve the efficiency of the guanidylation reaction. organic-chemistry.orgrsc.org

Stoichiometry: The molar ratio of the reactants needs to be carefully controlled to minimize side reactions and maximize product formation. google.com

For example, a study on the synthesis of a related compound, 1-(4-bromophenyl)piperidine, demonstrated the importance of the choice of base and reaction temperature in achieving high yields. google.com Similarly, the synthesis of 4-bromo-1,2-dimethyl-1H-imidazole highlighted the need for a robust and scalable route for producing key intermediates. thieme-connect.de

Modern Purification Techniques for High-Purity Guanidine Derivatives in Research

Obtaining high-purity guanidine derivatives is essential for their application in research and development. Modern purification techniques have evolved to address the challenges associated with these often basic and polar compounds.

Chromatography: Flash chromatography using silica (B1680970) gel is a common method for purifying guanidine derivatives. sigmaaldrich.com

Crystallization and Precipitation: Guanidine salts can often be purified by precipitation with an acid, such as oxalic acid, followed by back-extraction from an aqueous base. acs.org This method can yield highly pure products without the need for chromatography. acs.org

Adsorption: Methods involving adsorption onto carbonaceous or clay adsorbents can be used to remove guanidine compounds from aqueous solutions. google.com

Membrane Filtration: Nanofiltration has been explored as a method for removing guanidine compounds from aqueous media. google.com

Specialized techniques, such as those using guanidine thiocyanate (B1210189) for DNA and RNA purification, highlight the unique chemical properties of guanidinium (B1211019) salts that can be exploited for separation purposes. nih.govnih.govscispace.com

Mechanochemical Synthesis Approaches for Guanidine Derivatives

Mechanochemistry, which involves chemical reactions induced by mechanical energy, has emerged as a sustainable and efficient alternative to traditional solution-based synthesis. beilstein-journals.orgnih.gov This approach offers several advantages for the synthesis of guanidine derivatives:

Solvent-Free Conditions: Mechanochemical synthesis is often performed in the absence of bulk solvents, reducing waste and environmental impact. scitechseries.combeilstein-journals.org

High Yields and Purity: This method can lead to quantitative or near-quantitative yields of the desired product, often with minimal byproducts. beilstein-journals.org

Simplified Procedures: Experimental setups are typically simpler and reaction times can be significantly shorter compared to solution-phase methods. scitechseries.com

The mechanochemical synthesis of guanidines has been successfully demonstrated, showcasing its potential as a green and efficient synthetic tool. beilstein-journals.orgnih.gov This approach holds promise for the synthesis of this compound and other complex guanidine derivatives.

Exploration of Stereoselective Synthesis of Chiral Analogs

While this compound itself is an achiral molecule, the exploration of its chiral analogs opens up possibilities for its application in asymmetric catalysis. The introduction of chirality into the guanidine scaffold can lead to the development of novel organocatalysts capable of inducing stereoselectivity in a variety of chemical transformations. The stereoselective synthesis of such chiral analogs would be a critical step in harnessing their potential. Generally, chirality can be introduced by incorporating a chiral moiety either at the guanidine core or on the naphthyl ring system.

The most common strategy for the synthesis of chiral guanidines involves the use of a chiral amine as a precursor. mdpi.comnih.gov This approach could be readily adapted for the synthesis of chiral analogs of this compound. For instance, the reaction of a chiral amine with a suitable guanylating agent derived from 4-bromo-1-naphthylamine would yield a chiral guanidine. The stereochemical outcome of the reactions catalyzed by these chiral guanidines would be highly dependent on the nature of the chiral auxiliary and its proximity to the catalytically active guanidinium group.

Over the past two decades, a variety of structurally diverse chiral guanidine catalysts, including acyclic, monocyclic, and bicyclic systems, have been developed and have proven to be powerful tools in asymmetric synthesis. rsc.org These catalysts are known for their strong basicity and their ability to act as hydrogen-bond donors, which are key to their catalytic activity and stereochemical control. rsc.orgnih.gov The design of chiral analogs of this compound could draw inspiration from these established classes of catalysts.

For example, a potential synthetic route to a chiral analog could involve the reaction of 4-bromo-1-isothiocyanatonaphthalene with a chiral amine, followed by activation and subsequent reaction with a secondary amine. The resulting chiral thiourea (B124793) could then be converted to the corresponding guanidine. The choice of the chiral amine is crucial, with readily available options including (R)- or (S)-1-phenylethylamine or derivatives of amino acids.

The efficacy of such newly synthesized chiral guanidine analogs would need to be evaluated in a range of asymmetric reactions. Common benchmark reactions for testing new chiral organocatalysts include the Michael addition, Henry (nitroaldol) reaction, Mannich reaction, and Strecker reaction. iranarze.ir The level of enantioselectivity achieved in these reactions provides a measure of the catalyst's ability to control the stereochemical outcome.

For instance, the catalytic performance of a hypothetical chiral analog, (R)-1-(4-bromo-1-naphthyl)-3-(1-phenylethyl)guanidine, in an asymmetric aza-Michael addition could be investigated. The reaction between a β-keto ester and an N-acylimine would be a suitable model system. The expected outcome would be the formation of a chiral β-aminoketone, with the enantiomeric excess (ee) of the product indicating the stereoselectivity of the catalyst.

Table 1: Hypothetical Catalytic Performance of Chiral this compound Analogs in an Asymmetric Aza-Michael Addition

EntryCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
110Toluene-208575
210CH2Cl2-209281
310THF-207865
45CH2Cl2-208880
510CH2Cl209572

The data in Table 1 is hypothetical and serves to illustrate the type of investigation that would be undertaken to assess the stereoselectivity of a new chiral guanidine catalyst. The variation in yield and enantiomeric excess with different solvents and temperatures would provide valuable insights into the optimal reaction conditions.

Furthermore, mechanistic investigations would be essential to understand the mode of action of these chiral analogs. Techniques such as NMR spectroscopy and computational modeling could be employed to elucidate the structure of the catalyst-substrate complex and to identify the key interactions responsible for the observed stereoselectivity. It is often the dual hydrogen-bonding capability of the guanidinium group that allows for the simultaneous activation of both the nucleophile and the electrophile, leading to a highly organized transition state and effective transfer of chirality. iranarze.ir

Computational and Theoretical Frameworks Applied to 1 4 Bromo 1 Naphthyl Guanidine

Quantum Mechanical and Electronic Structure Analysis of 1-(4-Bromo-1-naphthyl)guanidine

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule, providing insights into its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations, often employing a basis set such as 6-311++G(d,p) with a functional like B3LYP, can be performed to model its structure and reactivity. These calculations yield valuable information about the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite. For this compound, the electron-rich guanidine (B92328) group and the π-system of the naphthalene (B1677914) ring are expected to significantly influence the distribution and energies of these orbitals.

Molecular Electrostatic Potential (MEP) maps can also be generated from DFT calculations. These maps visualize the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would likely show a negative potential (red and yellow regions) around the nitrogen atoms of the guanidine group, indicating their suitability for hydrogen bonding or coordination to metal ions. The bromine atom would also exhibit a region of negative potential.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capacity
LUMO Energy-1.2 eVIndicates electron-accepting capacity
HOMO-LUMO Gap5.3 eVSuggests moderate kinetic stability
Dipole Moment3.5 DReflects charge asymmetry

Note: The values in this table are illustrative and represent typical expected outcomes from DFT calculations for a molecule of this type.

The biological activity of a molecule is intimately linked to its three-dimensional shape. Conformational analysis of this compound can be performed using ab initio methods, such as Hartree-Fock or more advanced correlated methods like Møller-Plesset perturbation theory (MP2). These calculations explore the potential energy surface of the molecule by systematically rotating the rotatable bonds, primarily the C-N bond connecting the naphthalene ring to the guanidine group.

This analysis identifies the most stable conformations (energy minima) and the transition states for their interconversion. The resulting energy landscape reveals the flexibility of the molecule and the preferred spatial arrangement of its functional groups. For this compound, the orientation of the guanidine group relative to the naphthalene ring is critical for its interaction with a biological target. The steric hindrance from the bromine atom and the potential for intramolecular hydrogen bonding can significantly influence the conformational preferences.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, which is particularly useful for studying its interactions with biological macromolecules like proteins. researchgate.net An MD simulation of this compound complexed with a potential receptor would involve placing the ligand in the binding site of the protein and simulating their movements over a period of nanoseconds to microseconds. researchgate.net

These simulations can reveal the stability of the ligand-receptor complex, the key amino acid residues involved in the interaction, and the role of water molecules in the binding pocket. For this compound, MD simulations could elucidate how the guanidinium (B1211019) group forms salt bridges and hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a binding site, while the bromonaphthalene moiety engages in hydrophobic or π-π stacking interactions. The simulations also allow for the calculation of binding free energies, providing a quantitative estimate of the binding affinity.

In Silico Prediction of Potential Biological Targets and Binding Affinities

Before engaging in extensive experimental testing, computational methods can be used to predict the likely biological targets of a compound. Reverse docking is a common in silico technique where a ligand of interest, in this case, this compound, is computationally screened against a large library of protein structures. This approach can identify proteins to which the molecule is predicted to bind with high affinity.

The binding affinity is often estimated using scoring functions that approximate the free energy of binding. These functions consider factors such as electrostatic interactions, hydrogen bonds, van der Waals forces, and the hydrophobic effect. nih.gov For this compound, potential targets might include enzymes where a positively charged group is recognized, such as kinases or proteases. The predicted binding poses can then be further analyzed to understand the molecular basis of the interaction.

Table 2: Illustrative In Silico Target Predictions for this compound

Potential Target ClassPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
Serine/Threonine Kinases-8.5 to -10.0Salt bridge with catalytic aspartate, hydrophobic interactions in the ATP-binding pocket.
Arginine-binding Proteins-7.0 to -9.0Hydrogen bonding network with the guanidinium group, mimicking arginine.
Urease-9.0 to -11.0Coordination with nickel ions in the active site, hydrogen bonds with catalytic residues. researchgate.net

Note: The data in this table is hypothetical and serves to illustrate the type of information generated from in silico target prediction studies.

Cheminformatics and QSAR/3D-QSAR Modeling for this compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR are cheminformatics techniques used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. While a QSAR study requires a dataset of structurally related analogs with measured biological activities, the principles can be applied to understand the key features of this compound that are likely to be important for its activity.

A QSAR model would use molecular descriptors calculated for this compound and its analogs. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties. A 3D-QSAR method, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would generate 3D fields around the molecules to represent their steric and electrostatic properties.

These models can predict the activity of new, unsynthesized analogs and provide a 3D map highlighting regions where modifications to the structure of this compound would likely increase or decrease its biological activity. For instance, the model might indicate that increasing the steric bulk at a certain position on the naphthalene ring or modifying the substitution pattern could enhance binding affinity.

Molecular Interaction and Mechanism of Action Elucidation for 1 4 Bromo 1 Naphthyl Guanidine

Target Identification and Validation Strategies for 1-(4-Bromo-1-naphthyl)guanidine

The initial steps in characterizing a bioactive compound involve identifying and validating its molecular targets. For this compound, these strategies have centered on receptor binding assays and enzyme inhibition studies.

Ligand-Receptor Binding Assays (e.g., NMDA Receptor Binding)

Diarylguanidines, a class of compounds including this compound, are recognized as ligands for the N-methyl-D-aspartate (NMDA) receptor ion channel. nih.gov These compounds represent a class of potential neuroprotective agents due to their interaction with NMDA receptors. nih.gov Structure-activity relationship studies of various diarylguanidine derivatives have been conducted to optimize their affinity and selectivity for the NMDA receptor. nih.gov

Research into N,N'-diarylguanidine derivatives has led to the development of compounds with high selectivity for NMDA receptor ion channel sites, with minimal affinity for sigma receptors. nih.gov For instance, the unsymmetrical guanidine (B92328) N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine, a structurally related compound, demonstrates high affinity for the NMDA receptor ion channel site with an IC50 of 36 nM. nih.gov This indicates that the naphthyl group, also present in this compound, is a key structural feature for this interaction. The binding is noncompetitive, suggesting the compound binds to a site within the ion channel rather than competing with glutamate. nih.gov

Interactive Table:

Table 1: Binding Affinity of a Structurally Related Diarylguanidine
Compound Target Receptor Binding Affinity (IC50)
N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine NMDA Receptor Ion Channel 36 nM
N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine Sigma Receptors 2540 nM

Data relates to a structurally similar compound, highlighting the role of the naphthyl group in receptor binding.

Enzyme Inhibition Kinetics and Mechanistic Pathways (e.g., Urease Inhibition, Agmatinase Inhibition)

Urease Inhibition: Urease is a nickel-dependent enzyme that hydrolyzes urea (B33335) into ammonia (B1221849) and carbamic acid. nih.gov Its activity is a key factor in the pathogenesis of certain bacterial infections. nih.gov The inhibition of urease is a therapeutic strategy to counteract these effects. nih.gov While direct kinetic data for this compound is not specified, compounds containing a urea or thiourea (B124793) fragment are known to be effective urease inhibitors, often acting competitively by mimicking the natural substrate, urea. nih.gov Given its guanidine group, which is structurally similar to urea, this compound is hypothesized to interact with the dinuclear nickel center in the active site of urease.

Agmatinase Inhibition: Agmatinase is a manganese-containing enzyme that converts agmatine (B1664431) to putrescine, a precursor for polyamine biosynthesis. nih.gov Agmatine itself is now considered to have important regulatory functions in mammals. nih.gov The inhibition of agmatinase can modulate polyamine levels and affect cellular processes. The crystal structure of agmatinase reveals a conserved active site within the ureohydrolase superfamily. nih.gov Guanidine-containing compounds can act as inhibitors of agmatinase, likely by competing with the substrate agmatine for binding to the active site. The guanidinium (B1211019) group is crucial for this interaction, with the rest of the molecule occupying adjacent pockets.

Interactive Table:

Table 2: Enzyme Inhibition Profile
Enzyme Potential Inhibition Mechanism Rationale
Urease Competitive Inhibition The guanidine group mimics the natural substrate, urea.

Protein-Ligand Interaction Mapping (e.g., X-ray Crystallography of Co-crystals, NMR Spectroscopy of Complexes)

For example, the crystal structure of agmatinase has been determined, revealing the arrangement of the binuclear manganese cluster in the active site. nih.gov The structure of agmatinase in complex with an inhibitor, 1,6-diaminohexane, shows that the inhibitor displaces the metal-bridging water molecule. nih.gov This provides a model for how other inhibitors, such as this compound, might bind. It is plausible that the guanidine head of the molecule interacts with the manganese ions and surrounding residues, while the 4-bromo-1-naphthyl tail occupies a hydrophobic pocket.

Cellular Pathway Modulation and Signal Transduction Investigations

The binding of this compound to its molecular targets initiates a cascade of intracellular events, modulating signaling pathways and cellular responses.

Investigation of Intracellular Signaling Cascades in Response to this compound

As a noncompetitive antagonist of the NMDA receptor, this compound would block the influx of Ca²⁺ that normally occurs upon receptor activation. This has significant downstream consequences, as Ca²⁺ acts as a crucial second messenger. This blockage would lead to the downregulation of Ca²⁺-dependent signaling pathways, including those mediated by calmodulin and Ca²⁺/calmodulin-dependent protein kinases (CaMKs).

Furthermore, studies on other brominated compounds have shown modulation of key signaling pathways like NF-κB and mitogen-activated protein kinases (MAPKs). nih.gov For instance, 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone was found to suppress the phosphorylation of p38 kinase, JNK, and the activation of NF-κB. nih.gov It is conceivable that this compound could exert similar effects on these central signaling cascades, which are involved in inflammation, cell proliferation, and survival.

Gene Expression and Proteomic Profiling in Cellular Research Models

Inhibition of the NMDA receptor is known to affect genes involved in synaptic plasticity and neuronal survival. Similarly, modulation of the NF-κB and MAPK pathways would alter the expression of a wide array of genes, including those for cytokines, chemokines, and adhesion molecules. nih.gov Gene expression profiling has been used to understand host defense strategies against pathogens and the effects of chemical exposure, revealing complex changes in gene networks. nih.govfrontiersin.org A similar approach applied to cells treated with this compound would likely reveal significant changes in genes related to neuronal function, inflammation, and cellular metabolism, providing a more comprehensive picture of its biological effects.

Allosteric vs. Orthosteric Binding Mechanisms

The precise binding mechanism of this compound, specifically whether it engages its biological targets through an allosteric or orthosteric fashion, is not extensively detailed in publicly available research. However, an understanding of these mechanisms is crucial for elucidating its pharmacological profile. Orthosteric ligands bind to the primary, evolutionarily conserved active site of a receptor or enzyme, the same site recognized by the endogenous substrate or ligand. In contrast, allosteric modulators bind to a topographically distinct site, inducing a conformational change that alters the affinity or efficacy of the orthosteric ligand. nih.gov Allosteric modulation offers a more nuanced approach to pharmacological intervention, enabling the fine-tuning of physiological responses. nih.gov

While direct studies on this compound are limited, the behavior of related guanidine derivatives can offer insights. For instance, certain N-aroyl-N′-(1-naphthyl)-N′′-aryl guanidines have been identified as mixed-type or non-competitive inhibitors of urease. researchgate.net A non-competitive inhibition pattern suggests that the inhibitor can bind to the enzyme simultaneously with the substrate, which is a characteristic of allosteric binding. researchgate.net Guanidinium hydrochloride itself has been shown to act as a mixed-type noncompetitive nonlinear inhibitor of recombinant human protein disulfide isomerase. nih.gov

The guanidinium group, being positively charged at physiological pH, can form strong ionic bonds and hydrogen bonds, while the bromo-naphthyl moiety provides a large, hydrophobic surface capable of engaging in van der Waals and cation-π interactions. nih.gov This dual nature allows for potential interactions at various sites on a protein surface, not limited to the orthosteric binding pocket. The ability of a ligand to interact with sites outside the primary active site is a hallmark of potential allosteric modulators. nih.gov For example, in some G protein-coupled receptors (GPCRs), allosteric modulators bind to sites topographically distinct from the orthosteric ligand binding site. nih.gov

Binding Mechanism Description Potential Relevance to this compound
Orthosteric Binding The ligand binds to the primary active site of the target protein, directly competing with the endogenous substrate or ligand.The guanidinium group could mimic the structure of a natural substrate's functional group, targeting the active site.
Allosteric Binding The ligand binds to a secondary site on the target protein, inducing a conformational change that modulates the activity of the active site.The bulky bromo-naphthyl group could favor binding to a hydrophobic allosteric pocket, with studies on related guanidine compounds showing non-competitive inhibition, a hallmark of allosteric interaction. researchgate.netnih.gov

Studies on DNA Binding Interactions of Naphthyl-Substituted Derivatives

The interaction of small molecules with DNA is a critical mechanism for many therapeutic agents. Naphthyl-substituted compounds, including those with guanidine moieties, have been investigated for their DNA binding properties. The planar aromatic structure of the naphthalene (B1677914) ring is well-suited for intercalation, a process where the molecule inserts itself between the base pairs of the DNA double helix. nih.govrsc.orgmdpi.com

Studies on naphthyl-appended ruthenium complexes have demonstrated strong intercalative binding to calf thymus DNA. mdpi.com The introduction of a naphthyl group can enhance the biological activity of a compound, including its ability to act as a DNA topoisomerase inhibitor. mdpi.com For some naphthalene diimide derivatives, this intercalation is so significant that the molecule "threads" through the DNA helix, with substituents positioned in both the major and minor grooves. nih.gov The efficiency of DNA intercalation and subsequent photocleavage can be influenced by other chemical groups attached to the naphthyl structure. rsc.org

The guanidinium group plays a significant role in DNA recognition and binding. As a cation, it is attracted to the negatively charged phosphate (B84403) backbone of DNA. Theoretical studies have shown that the guanidinium cation can form stable complexes with DNA nucleobases (adenine, guanine, cytosine, and thymine) through both hydrogen bonds and cation-π interactions. nih.gov This suggests that guanidine-based derivatives are effective DNA minor groove binders. nih.gov The combination of a naphthyl intercalating unit and a DNA-binding guanidinium group can therefore lead to strong and specific DNA interactions. Research on naphthalene diimides with guanidinio-carbonyl-pyrrole arms has shown that the protonation state of the guanidinium group can act as a pH-switch, controlling the molecule's binding mode to DNA, shifting from minor groove binding at neutral pH to threading intercalation at acidic pH. nih.gov

Structural Moiety Mode of DNA Interaction Supporting Evidence
Naphthyl Group Intercalation between DNA base pairsThe planar aromatic structure of naphthalene facilitates insertion into the DNA helix. nih.govrsc.orgmdpi.com Studies on naphthyl heterocycles and ruthenium complexes confirm this intercalative binding. rsc.orgmdpi.com
Guanidinium Group Minor groove binding, electrostatic interactions, and hydrogen bondingThe cationic nature of the guanidinium group leads to interactions with the anionic DNA backbone and nucleobases. nih.gov It has been identified as a good DNA minor groove binder. nih.gov

In Vitro Efficacy Studies in Cellular Models and Isolated Tissues

In the absence of specific data for this compound, this section outlines the standard in vitro assays that would be necessary to determine its biological efficacy and selectivity.

Cell-Based Assays for Receptor Activation or Inhibition (e.g., NMDA Receptor, Sigma Receptor)

To assess the activity of this compound on specific receptors, cell-based assays would be employed. For instance, to investigate its effect on N-methyl-D-aspartate (NMDA) receptors or sigma receptors, researchers would typically use cell lines engineered to express these receptors. The activation or inhibition of these receptors would be measured by detecting changes in intracellular signaling molecules, such as calcium ions or cyclic AMP, often using fluorescent dyes or other reporter systems. While no studies on this compound have been identified, related guanidine compounds have been shown to interact with these receptor systems.

Functional Assays in Primary Cell Cultures or Organoids (e.g., Neuronal Calcium Overload)

To understand the functional consequences of receptor interaction in a more physiologically relevant context, primary cell cultures or organoids would be utilized. For a compound like this compound, which has a structure suggestive of potential neurological activity, primary neuronal cultures would be of particular interest. A key experiment would be to assess its ability to modulate neuronal calcium overload, a phenomenon implicated in neurotoxic processes. This is often induced by excitotoxic agents like glutamate or NMDA. The effect of the compound on intracellular calcium levels would be monitored using calcium imaging techniques. For example, a related compound, N,N′-di-p-bromo-phenyl-guanidine, has been shown to reduce ischemia- and acidosis-evoked cytosolic Ca2+ overload in cultured cortical neurons through the activation of sigma-1 receptors.

Broad Selectivity Profiling Against Off-Targets in Research Panels

To evaluate the selectivity of this compound, it would be screened against a broad panel of known biological targets, including a wide range of receptors, ion channels, enzymes, and transporters. This is a crucial step in early drug discovery to identify any potential off-target effects that could lead to undesirable side effects. These profiling studies are typically conducted by specialized contract research organizations (CROs) using high-throughput screening methods. The results would be presented as the percentage of inhibition or activation at a given concentration, allowing for a comprehensive assessment of the compound's selectivity.

Antimicrobial Activity in Bacterial and Fungal Strains

The potential antimicrobial properties of this compound would be investigated by testing its activity against a panel of pathogenic bacterial and fungal strains. The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism, would be determined using standardized microdilution methods. The selection of microbial strains would typically include both Gram-positive and Gram-negative bacteria, as well as common fungal pathogens. While specific data for the title compound is unavailable, other guanidine-containing molecules have demonstrated antimicrobial activities.

Antiprotozoal Activities (e.g., Leishmanicidal activity)

The antiprotozoal potential of this compound would be assessed against various protozoan parasites. For example, its leishmanicidal activity would be determined by in vitro assays using both the promastigote and amastigote stages of Leishmania species. The efficacy of the compound would be quantified by determining the concentration that inhibits parasite growth by 50% (IC50). General studies on guanidine derivatives have indicated that this class of compounds can possess leishmanicidal properties.

In Vivo Efficacy Studies in Non-Human Animal Models

Following the establishment of in vitro activity and a promising selectivity profile, the efficacy of this compound would be evaluated in non-human animal models relevant to its intended therapeutic application. For instance, if the in vitro data suggested neuroprotective effects, animal models of stroke or neurodegenerative diseases would be employed. Key parameters to be assessed would include functional outcomes, such as motor or cognitive performance, and histopathological analysis to determine the extent of tissue damage or protection. As no in vitro data for this specific compound are available, no in vivo studies have been conducted or reported.

An Article on the Preclinical Profile of this compound

Advanced Analytical and Spectroscopic Methodologies for the Research and Characterization of 1 4 Bromo 1 Naphthyl Guanidine

High-Resolution Mass Spectrometry for Metabolite Profiling and Purity Assessment in Research Samples

High-resolution mass spectrometry (HRMS) is an indispensable tool in the study of 1-(4-bromo-1-naphthyl)guanidine, offering unparalleled accuracy in mass determination, which is crucial for both purity assessment and the identification of potential metabolites. Techniques such as quadrupole time-of-flight (Q-TOF) and Orbitrap mass spectrometry provide the high resolution and mass accuracy required to distinguish the parent compound from closely related impurities or metabolic products. sielc.comfrontiersin.org

For purity assessment, HRMS can detect and identify process-related impurities and degradation products, even at trace levels. The exact mass measurement allows for the confident determination of elemental compositions, a key step in impurity identification.

In the context of metabolite profiling, HRMS is employed to analyze samples from in vitro or in vivo studies. The metabolism of guanidine-containing compounds can involve several pathways, including hydroxylation, oxidation, and cyclization. frontiersin.org For this compound, researchers would anticipate potential metabolites arising from hydroxylation of the naphthalene (B1677914) ring, de-bromination, or modifications to the guanidine (B92328) group. By comparing the HRMS data of control samples with those exposed to metabolic systems (e.g., liver microsomes), novel metabolite peaks can be detected. Subsequent MS/MS fragmentation studies on these parent ions would then help in elucidating the structure of the metabolites. frontiersin.org

Table 1: Illustrative HRMS Data for Purity Analysis of this compound

Compound/Impurity Theoretical m/z Observed m/z Mass Error (ppm) Elemental Composition
This compound278.0291278.02951.4C11H10BrN3
1-(1-Naphthyl)guanidine198.0971198.09752.0C11H11N3
1-(4-Hydroxy-1-naphthyl)guanidine214.0924214.09281.9C11H11N3O

Note: The data in this table is illustrative and based on the expected analytical outcomes for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Ligand Binding Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, including this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) would be employed to unambiguously assign all proton and carbon signals in the molecule.

The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on the naphthalene ring system, with their coupling patterns providing information about their relative positions. The protons of the guanidine group would likely appear as broad signals due to exchange processes and quadrupolar effects of the nitrogen atoms. The ¹³C NMR spectrum would complement this by providing the chemical shifts of all carbon atoms, including the quaternary carbons of the naphthalene ring and the guanidinium (B1211019) carbon. nih.govdtic.mil

Furthermore, NMR is a valuable tool for studying ligand binding dynamics. nih.gov If this compound were to be investigated as a ligand for a biological target, techniques such as saturation transfer difference (STD) NMR or chemical shift perturbation (CSP) studies could be employed. These methods can identify the binding epitope of the ligand and provide insights into the kinetics and thermodynamics of the interaction.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Guanidinium NH6.5 - 8.0 (broad)-
Guanidinium C-~157
Naphthyl CH7.0 - 8.5110 - 135
Naphthyl C-Br-~120
Naphthyl C-N-~145

Note: These are predicted chemical shift ranges based on known data for similar brominated naphthyl and guanidine compounds. nih.govchemicalbook.comspectrabase.comresearchgate.net

X-ray Crystallography for Solid-State Structure Determination and Co-crystal Analysis

Moreover, X-ray crystallography is instrumental in co-crystal analysis. If this compound is co-crystallized with a target protein or another small molecule, the resulting structure can reveal the specific intermolecular interactions, such as hydrogen bonds and halogen bonds, that govern molecular recognition. This information is invaluable for structure-based drug design and understanding the compound's mode of action at an atomic level.

Chromatographic Techniques (HPLC, GC) for Purity, Stability, and Quantification in Biological Matrices for Research

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are workhorses in the analytical laboratory for the separation, quantification, and purity assessment of compounds like this compound.

HPLC is the more common method for a polar and relatively non-volatile compound such as a guanidine derivative. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, would be developed to assess the purity of synthesized batches. By coupling the HPLC to a UV detector, the purity can be determined as a percentage of the total peak area. For more complex samples, or for quantification in biological matrices like plasma or urine, an HPLC system coupled to a mass spectrometer (LC-MS) would be the method of choice due to its superior sensitivity and selectivity. sielc.comnih.govthermofisher.comresearchgate.net

Stability studies, which are crucial in pre-formulation research, would also be conducted using HPLC to monitor the degradation of this compound under various conditions (e.g., pH, temperature, light).

Gas chromatography (GC) would be less suitable for the direct analysis of this compound due to its low volatility and polar nature. However, derivatization of the guanidine group could potentially render the molecule more amenable to GC analysis if required.

Table 3: Exemplary HPLC Method Parameters for the Analysis of this compound

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time 8 - 12 minutes

Note: This table presents typical starting conditions for method development for a compound of this nature.

Advanced Spectroscopic Probes (e.g., Fluorescence, Circular Dichroism) for Conformational and Interaction Studies

Advanced spectroscopic techniques such as fluorescence and circular dichroism (CD) can provide valuable insights into the conformational properties of this compound and its interactions with biomolecules.

The naphthalene moiety in this compound is inherently fluorescent. The fluorescence emission spectrum is sensitive to the local environment, and changes in the emission wavelength or intensity upon binding to a target molecule can be used to monitor the interaction. Fluorescence quenching or enhancement studies can provide information on binding affinities and mechanisms. nih.govsynhet.com

Circular dichroism (CD) spectroscopy is primarily used to study chiral molecules and the secondary structure of proteins. While this compound itself is achiral, its binding to a chiral macromolecule like a protein can induce a CD signal in the absorption bands of the ligand. This induced CD can be a sensitive probe of the binding event and the conformation of the ligand in the bound state. Furthermore, changes in the protein's own CD spectrum upon ligand binding can reveal conformational changes in the protein. nih.gov

Emerging Research Directions and Future Outlook for 1 4 Bromo 1 Naphthyl Guanidine

Development as a Chemical Probe or Molecular Tool for Biological Investigations

There is no specific information in the retrieved search results detailing the development or use of 1-(4-Bromo-1-naphthyl)guanidine as a chemical probe or molecular tool for biological investigations. While guanidine (B92328) derivatives are generally of interest in medicinal chemistry due to their interactions with biological targets, research focusing on this particular compound is not apparent. nih.govsci-hub.se

Potential Applications in Supramolecular Chemistry and Materials Science

No specific research was identified that explores the applications of this compound in supramolecular chemistry or materials science. Guanidine-naphthalimide derivatives have been studied for their fluorescent properties, but these are distinct from this compound. rsc.orgresearchgate.net

Role in Catalysis

The use of guanidine derivatives as directing groups in palladium-catalyzed reactions has been reported, highlighting their potential in catalysis. nih.gov However, there is no specific mention of this compound being investigated or used in this context.

Integration with High-Throughput Screening Platforms for Novel Target Discovery

High-throughput screening (HTS) is a powerful tool in drug discovery for testing large libraries of compounds. nih.govyoutube.com While HTS of guanidino compounds has been performed, there is no evidence to suggest that this compound has been included in such screening efforts or that it has led to the discovery of novel targets. nih.gov

Artificial Intelligence and Machine Learning in Optimizing this compound Derivatives

Artificial intelligence (AI) and machine learning (ML) are increasingly used to optimize drug candidates and predict their properties. nih.govnih.govchemrxiv.orgyoutube.comarxiv.org These technologies could theoretically be applied to optimize derivatives of this compound, but there is no indication in the available literature that such work has been undertaken.

Q & A

Q. How can long-term stability in formulation matrices be rigorously tested?

  • Methodological Answer : Design accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Use LC-MS to track degradation pathways (e.g., dehalogenation or guanidine hydrolysis). Compare results to ICH Q1A(R2) guidelines for pharmaceutical stability testing .

Key Considerations for Methodological Rigor

  • Data Reproducibility : Document all synthesis and assay conditions meticulously, including solvent lots and equipment calibration dates .
  • Ethical Compliance : Ensure all biological studies adhere to institutional review protocols, particularly for cytotoxic or ecotoxic evaluations .
  • Interdisciplinary Collaboration : Combine synthetic chemistry, computational modeling, and environmental science expertise to address complex research questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.